molecular formula C20H19NO2S B2523460 N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034455-82-6

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2523460
CAS No.: 2034455-82-6
M. Wt: 337.44
InChI Key: ULKKPUGOMSCEQH-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a biphenyl core linked to a thiophene ring via a hydroxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of biphenyl with a halogenated thiophene under palladium catalysis .

Another method involves the condensation of a thiophene derivative with a biphenyl carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an alcohol derivative

    Substitution: Formation of brominated or nitrated thiophene derivatives

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-3-(thiophen-2-yl)propyl)-[1,1’-biphenyl]-4-carboxamide
  • N-(3-hydroxy-3-(furan-3-yl)propyl)-[1,1’-biphenyl]-4-carboxamide
  • N-(3-hydroxy-3-(pyridin-3-yl)propyl)-[1,1’-biphenyl]-4-carboxamide

Uniqueness

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c22-19(18-11-13-24-14-18)10-12-21-20(23)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,11,13-14,19,22H,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKKPUGOMSCEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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